molecular formula C17H23N3O B6318226 Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine CAS No. 179056-43-0

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine

Cat. No.: B6318226
CAS No.: 179056-43-0
M. Wt: 285.4 g/mol
InChI Key: LMZMCPKNCFFEFK-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a cycloheptyl group, a benzyl group, and a 1,3,4-oxadiazole ring. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms, and they have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine undergoes various chemical reactions, including:

Scientific Research Applications

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine has been investigated for various scientific research applications:

Comparison with Similar Compounds

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine can be compared with other oxadiazole derivatives, such as:

This compound stands out due to its unique combination of a cycloheptyl group and a benzyl group, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMCPKNCFFEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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